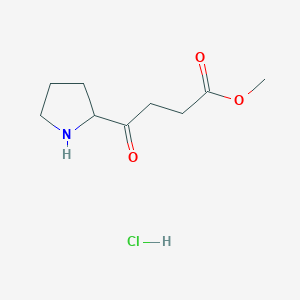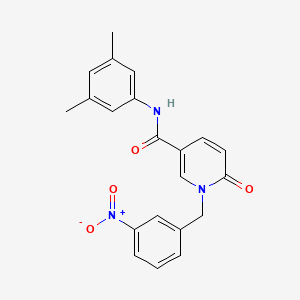
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as DMN-PEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of dihydropyridines, which are known for their diverse biological activities. DMN-PEP has been shown to have a wide range of potential applications in scientific research, including as a tool for studying various biological processes and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Enzymatic Asymmetric Reductive Amination
The compound has been investigated for its potential in enzymatic asymmetric reductive amination. Researchers have focused on utilizing amine dehydrogenases (ADHs) to catalyze the reduction of structurally diverse ketones using ammonia as an inexpensive amino donor. The resulting chiral amines are valuable intermediates in pharmaceutical synthesis. Notably, ADHs generate only water as a byproduct, making this approach environmentally friendly .
Green Synthesis of Chiral Amines
Due to the use of inexpensive inorganic ammonia as the amino donor, enzymatic asymmetric reductive amination with ADHs holds promise as a green and sustainable method for synthesizing chiral amines. These amines find applications in drug development, agrochemicals, and fine chemicals. The compound’s role in this process contributes to the advancement of green chemistry .
Expanding Substrate Scope
However, ADHs have faced limitations due to their narrow substrate specificity. To address this, researchers have employed protein engineering techniques. By analyzing the structure-activity relationship, they identified key residues (such as Val144, Val309, and Ala310) within the enzyme’s active site pocket. Rational mutagenesis transformed these residues into smaller side chains (such as alanine and glycine), expanding the active site “volume.” Consequently, the modified ADHs exhibited catalytic activity toward bulky substrates, significantly broadening their substrate range .
Artificial Evolution of ADHs
Building upon substrate expansion, the research team further improved ADHs through artificial evolution. By screening additional beneficial mutation sites, they achieved a remarkable 110-fold increase in enzyme activity compared to wild-type ADH. This enhanced enzyme was then employed for the preparation of challenging chiral drug intermediates with large substituents .
Molecular Mechanism Insights
Through molecular dynamics simulations, researchers explored the catalytic activity and stability enhancements during the enzyme modification process. Factors such as binding energy, residue interactions, and interatomic distances were analyzed. These insights provide a solid foundation for future ADH engineering and application studies .
Funding and Collaborators
This groundbreaking work received support from the National Key Research and Development Program on Synthetic Biology (2019YFA0905000) and various grants. The research involved contributions from graduate students Wang Donghao and Yin Sainan, along with Associate Professor Chen Qi and Professors Xu Jianhe and Zheng Gaowei .
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-8-15(2)10-18(9-14)22-21(26)17-6-7-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBMVUQWKHRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

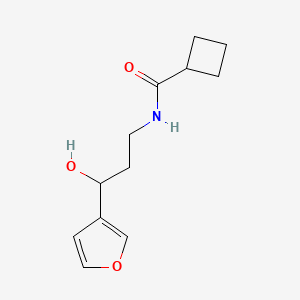
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2733955.png)
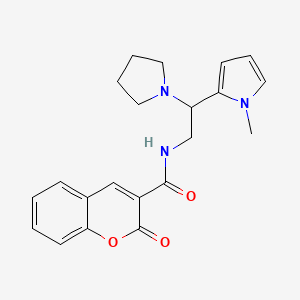
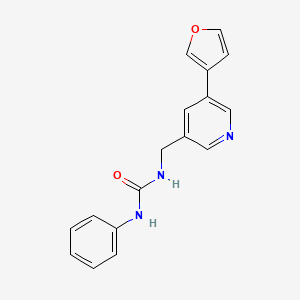
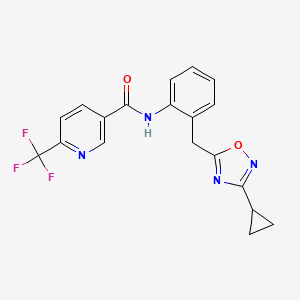
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)

![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)
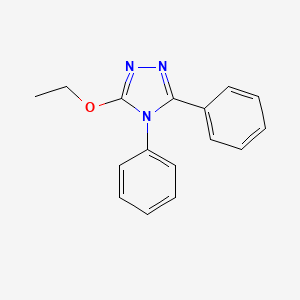
![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)
